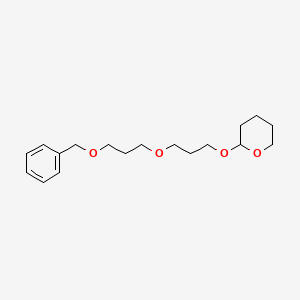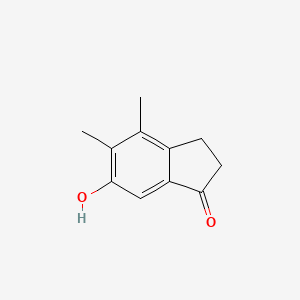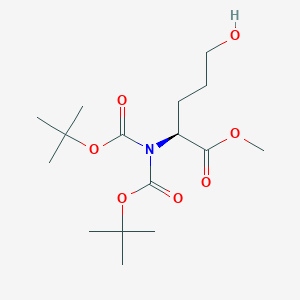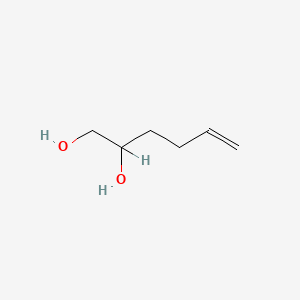
3-(4-isopropylphenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of isopropylphenol . Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH, consisting of an isopropyl group affixed to the para position of phenol .
Synthesis Analysis
While specific synthesis methods for “3-(4-isopropylphenyl)-1H-pyrazole-5-carboxylic acid” are not available, related compounds such as 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique
Synthesis and Biological Applications
Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are pivotal in the development of biologically active compounds due to their versatile synthetic applicability and biological activity. These compounds are recognized for a wide range of biological activities such as antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, underscoring their significance as scaffold structures in medicinal chemistry. This comprehensive overview provides insights into the biological activities of these derivatives and their various synthetic methods, offering a valuable guide for scientists in the field (Cetin, 2020).
Therapeutic Applications and Bioactivity
Recent studies have focused on the synthesis and therapeutic applications of pyrazoline derivatives, emphasizing their significance in drug discovery and development. Pyrazolines, being electron-rich nitrogen carriers, have shown a wide range of biological activities, including anticancer properties. Innovative transformations involving pyrazoline derivatives continue to emerge, highlighting their potential in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds provides mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and azacrown ethers (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Agents
The development of new antioxidant and anti-inflammatory agents has led to the synthesis of benzofused thiazole derivatives. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating potential as alternative therapeutic agents. The study of these derivatives provides a basis for the evaluation of new anti-inflammatory agents and antioxidants, offering an interesting template for further development (Raut et al., 2020).
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(16)17)15-14-11/h3-8H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZGIQISGVTTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester](/img/structure/B3132356.png)
![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)

![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)






